molecular formula C21H22N2O3S2 B11031095 (1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031095
M. Wt: 414.5 g/mol
InChI Key: UWUPYFICBRTQGS-ICFOKQHNSA-N
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Description

(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetate, bromine, and acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of a pyrroloquinoline core and a thiazolidinone ring, along with various substituents.

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-5-(6-ethoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S2/c1-6-22-19(25)17(28-20(22)27)15-14-9-12(26-7-2)8-13-11(3)10-21(4,5)23(16(13)14)18(15)24/h8-10H,6-7H2,1-5H3/b17-15-

InChI Key

UWUPYFICBRTQGS-ICFOKQHNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OCC)SC1=S

Origin of Product

United States

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